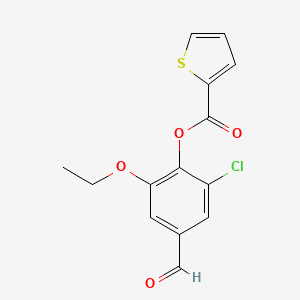![molecular formula C18H19F3N2O5S B3599482 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599482.png)
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a dimethoxyphenyl group, a sulfonyl-methylamino linkage, and a trifluoromethyl-phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through a series of reactions involving methoxylation and sulfonation.
Sulfonyl-Methylamino Linkage Formation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl-methylamino linkage.
Acetamide Formation: The final step involves the coupling of the sulfonyl-methylamino intermediate with 4-(trifluoromethyl)phenylacetamide under appropriate reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(2,5-dimethoxybenzylidene)amino]phenyl)acetamide
Uniqueness
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O5S/c1-23(29(25,26)16-10-14(27-2)8-9-15(16)28-3)11-17(24)22-13-6-4-12(5-7-13)18(19,20)21/h4-10H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZUPJHPSBOREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3599408.png)
![N~2~-(3-acetylphenyl)-N~1~-[4-(2-adamantyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3599414.png)
![6-ETHOXY-2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B3599421.png)
![methyl 4-chloro-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3599423.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3599432.png)

![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3599440.png)

![2-{2-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3599454.png)
![(E)-2-cyano-3-[2,5-dimethyl-3-(morpholin-4-ylmethyl)phenyl]prop-2-enethioamide](/img/structure/B3599462.png)
![Methyl 4-[2-(4-carbamoyl-4-piperidylpiperidyl)acetylamino]benzoate](/img/structure/B3599470.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3599476.png)

![2-[[4-Ethyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B3599487.png)
